molecular formula C17H23N3O4S B2469967 methyl 3-carbamoyl-2-(cyclohexanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886951-27-5

methyl 3-carbamoyl-2-(cyclohexanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No. B2469967
CAS RN: 886951-27-5
M. Wt: 365.45
InChI Key: ITCDSRXKOSGICJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dihydrothieno[2,3-c]pyridine ring suggests that this compound could have interesting electronic properties .


Chemical Reactions Analysis

The carbamoyl and cyclohexanecarboxamido groups in this compound are likely to be reactive, and could participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the carbamoyl group could make this compound polar, affecting its solubility in different solvents .

Scientific Research Applications

Synthesis of Thieno[2,3-b]pyridines

Thieno[2,3-b]pyridine derivatives, including the compound , are an important class of heterocyclic compounds due to their pharmacological and biological utility . They have been used in the synthesis of various other compounds and have shown a wide range of activities, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .

Pim-1 Kinase Inhibitors

Thieno[2,3-b]pyridines, including the compound , have been reported as Pim-1 kinase inhibitors . Pim-1 kinase is a type of enzyme that has been implicated in several types of cancer, so inhibiting it could potentially be a strategy for cancer treatment.

Multidrug Resistance Modulators

These compounds have also been reported as multidrug resistance modulators . This means they could potentially be used to overcome resistance to multiple drugs in certain diseases, such as cancer.

Synthesis of Cycloalkylthienopyridine-2-carboxamides

The compound has been used in the practical synthesis of cycloalkylthienopyridine-2-carboxamides . These are a class of compounds that have shown potential in various areas of medicinal chemistry.

GRK2 Inhibitors

Thieno[2,3-c]pyridine derivatives have been developed into highly potent inhibitors of the kinase GRK2 . GRK2 is a protein kinase involved in regulating cardiovascular function and heart failure. Inhibitors of GRK2 could potentially be used in the treatment of heart diseases .

Antiproliferative Agents

The 2-(3’,4’,5’-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivative and its 6-ethoxycarbonyl homologue have been identified as new antiproliferative agents that inhibit cancer cell growth . These compounds have shown IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with all chemicals, it should be handled with care, following appropriate safety protocols .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the presence of the dihydrothieno[2,3-c]pyridine ring, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

methyl 3-carbamoyl-2-(cyclohexanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c1-24-17(23)20-8-7-11-12(9-20)25-16(13(11)14(18)21)19-15(22)10-5-3-2-4-6-10/h10H,2-9H2,1H3,(H2,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCDSRXKOSGICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-carbamoyl-2-(cyclohexanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

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